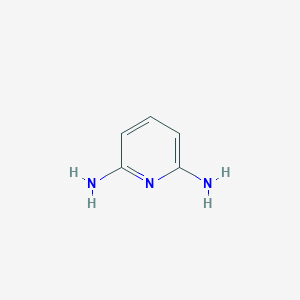

2,6-Diaminopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

pyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c6-4-2-1-3-5(7)8-4/h1-3H,(H4,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNQIURBCCNWDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25168-43-8 | |

| Record name | Poly(2,6-diaminopyridine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25168-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0040127 | |

| Record name | 2,6-Diaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly brown solid; [EC: SCCS - Opinion] Light brown, yellow, or off-white powder or flakes; [Alfa Aesar MSDS] | |

| Record name | 2,6-Diaminopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19499 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

141-86-6 | |

| Record name | 2,6-Diaminopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diaminopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diaminopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Pyridinediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Diaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,6-diyldiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIAMINOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K89AB8CKG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,6-Diaminopyridine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Diaminopyridine (B39239) (DAP) is a versatile heterocyclic organic compound with significant applications in medicinal chemistry, materials science, and chemical synthesis. This technical guide provides an in-depth overview of the core chemical properties, structural features, and common synthetic methodologies of this compound. Quantitative data is presented in structured tables for ease of reference, and a detailed experimental protocol for a common synthesis route is provided. This document aims to serve as a comprehensive resource for professionals utilizing this compound in their research and development endeavors.

Chemical Properties and Structure

This compound is a white to beige crystalline solid at room temperature.[1] Its structure consists of a pyridine (B92270) ring with two amino groups substituted at the 2 and 6 positions. This arrangement of electron-donating amino groups on the pyridine ring significantly influences its chemical reactivity and physical properties.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₇N₃ | [2] |

| Molecular Weight | 109.13 g/mol | [2] |

| Melting Point | 117-122 °C | [3][4] |

| Boiling Point | 285 °C | |

| pKa | 6.13 ± 0.24 | |

| Solubility in Water | 180 g/L | |

| Flash Point | 155 °C | |

| Appearance | Beige to dark brown-gray flakes or crystalline powder |

Structural and Spectroscopic Data

The structural characteristics of this compound have been elucidated through various spectroscopic and crystallographic techniques.

Crystal Structure:

The crystal structure of this compound has been determined by X-ray crystallography. In the solid state, the molecule exhibits significant pyramidalization of the amino nitrogen atoms. The crystal structure of the 2,6-diaminopyridinium chloride salt shows that the cation is protonated at the pyridine nitrogen atom.

| Crystal System Parameter | Value | Reference |

| Space Group | P b c a | |

| a | 5.1217 Å | |

| b | 9.8397 Å | |

| c | 21.914 Å | |

| α | 90° | |

| β | 90° | |

| γ | 90° |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum of this compound has been recorded and is available in spectral databases.

-

¹³C NMR: The carbon-13 NMR spectrum is also available and provides information on the carbon framework of the molecule.

-

IR Spectroscopy: Infrared spectroscopy can be used to identify the characteristic vibrational frequencies of the amino groups and the pyridine ring.

-

UV-Vis Spectroscopy: The UV-visible spectrum of this compound shows absorption peaks at approximately 244 nm and 308 nm.

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the Chichibabin reaction and the amination of dihalopyridines being the most common.

Chichibabin Reaction

The Chichibabin reaction involves the direct amination of pyridine using sodium amide. This method can be adapted to produce this compound.

Experimental Protocol: Synthesis of this compound via Chichibabin Reaction

-

Materials:

-

Sodium amide

-

Pyridine

-

Organic solvent (e.g., C8-C12 aromatic hydrocarbon or diphenyl ether)

-

Phase-transfer catalyst (e.g., C6-C9 aromatic amine or C2-C6 fatty alcohol amine)

-

Water

-

-

Procedure:

-

In a reaction vessel, heat a mixture of sodium amide, the organic solvent, and the phase-transfer catalyst to 140-220 °C under an inert atmosphere.

-

Slowly add pyridine to the reaction mixture over a period of 0.5-3 hours while maintaining the temperature.

-

Allow the Chichibabin reaction to proceed for 3-10 hours.

-

After the reaction is complete, cool the mixture to 50-100 °C.

-

Carefully add water to hydrolyze the reaction mixture.

-

Cool the mixture to 5-40 °C to induce crystallization of the product.

-

Collect the this compound crystals by filtration.

-

The crude product can be further purified by recrystallization from a suitable solvent like toluene.

-

Amination of Dihalopyridines

Another common method involves the substitution of halogens from a dihalopyridine with amino groups. For example, 2,6-dichloropyridine (B45657) or 2,6-dibromopyridine (B144722) can be reacted with ammonia (B1221849) in the presence of a copper catalyst.

Experimental Protocol: Synthesis from 2,6-Dichloropyridine

-

Materials:

-

2,6-Dichloropyridine

-

Aqueous ammonia (30% by weight)

-

Copper(I) iodide (CuI)

-

Liquid ammonia

-

Nitrogen gas

-

-

Procedure:

-

In a 600 mL autoclave equipped with a gas entrapment stirrer, add a solution of 5 g of CuI in 120 g of aqueous ammonia.

-

To this mixture, add 77 g of ammonium acetate and 60 g of 2,6-dichloropyridine.

-

Purge the autoclave with nitrogen gas.

-

Add 24 g of liquid ammonia to the autoclave.

-

Heat the reaction mixture to 150°C for 8 hours with stirring.

-

Monitor the pressure throughout the reaction.

-

After the reaction is complete, allow the mixture to cool to room temperature and bring the pressure back to atmospheric pressure.

-

The resulting this compound can then be purified.

-

Applications in Drug Development and Research

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and is a valuable building block in medicinal chemistry.

-

Pharmaceutical Intermediate: It is a key precursor in the production of the urinary tract analgesic phenazopyridine.

-

Antiviral and Antitumor Agents: Derivatives of this compound have been synthesized and investigated for their potential antitumor and antiviral activities.

-

Coordination Chemistry: The nitrogen atoms in this compound can coordinate with metal ions, making it a useful ligand in the synthesis of metal complexes with potential catalytic or therapeutic applications.

-

Molecular Sensing: Its derivatives can be used as molecular sensors for the detection of nucleic acid bases.

Safety and Handling

This compound is toxic if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: Generalized workflow for the synthesis of this compound.

References

Synthesis of 2,6-Diaminopyridine from 2,6-Dibromopyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of synthetic methodologies for the preparation of 2,6-diaminopyridine (B39239), a critical building block in pharmaceutical and materials science, from 2,6-dibromopyridine (B144722). The document details three primary synthetic routes: Copper-Catalyzed Amination, Palladium-Catalyzed Buchwald-Hartwig Amination, and Direct Nucleophilic Aromatic Substitution. Each section includes in-depth experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate practical application in a research and development setting.

Introduction

This compound is a key structural motif found in a wide array of biologically active compounds and functional materials. Its synthesis from readily available 2,6-dihalopyridines is a topic of significant interest. This guide focuses on the conversion of 2,6-dibromopyridine to this compound, presenting a comparative analysis of prevalent catalytic and non-catalytic methods. The methodologies discussed herein are selected for their relevance, efficiency, and adaptability in a modern drug discovery and development context.

Copper-Catalyzed Amination

Copper-catalyzed amination has emerged as a cost-effective and efficient alternative to palladium-based systems for the formation of C-N bonds. Recent advancements, particularly the use of microwave irradiation, have significantly reduced reaction times and improved yields for the synthesis of this compound from 2,6-dibromopyridine.

Experimental Protocol: Microwave-Assisted Copper-Catalyzed Diamination

This protocol is adapted from a method employing a commercially available copper/ligand system with microwave heating.[1][2]

Materials:

-

2,6-Dibromopyridine

-

Aqueous Ammonia (B1221849) (28-30%)

-

Copper(I) Iodide (CuI)

-

N,N'-Dimethylethylenediamine (DMEDA) or a similar ligand like DMPAO

-

Potassium Carbonate (K₂CO₃)

-

Deionized Water

-

Microwave Synthesizer

Procedure:

-

In a 10 mL microwave reaction vessel, combine 2,6-dibromopyridine (1.0 mmol), Copper(I) Iodide (0.05 mmol, 5 mol%), and Potassium Carbonate (2.0 mmol).

-

Add deionized water (5 mL) and N,N'-Dimethylethylenediamine (0.1 mmol, 10 mol%).

-

Add concentrated aqueous ammonia (10 mmol).

-

Seal the vessel and place it in the microwave synthesizer.

-

Irradiate the mixture at 150-200 °C for 2 to 2.5 hours.[2][3]

-

After cooling, dilute the reaction mixture with ethyl acetate (B1210297) and filter to remove inorganic salts.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Quantitative Data for Copper-Catalyzed Diamination

| Parameter | Value | Reference |

| Catalyst | CuI | [1][2] |

| Ligand | DMPAO or DMEDA | [1][2] |

| Base | K₂CO₃ | [1][2] |

| Solvent | Water | [1][2] |

| Temperature | 118-200 °C | [2] |

| Time | 2-2.5 h | [1][2] |

| Yield | Good to Excellent | [4] |

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] For the synthesis of primary amines, an ammonia surrogate such as benzophenone (B1666685) imine is often employed, followed by a deprotection step.[6]

Experimental Protocol: Buchwald-Hartwig Diamination using Benzophenone Imine

This protocol is a representative procedure adapted from established Buchwald-Hartwig methodologies for the synthesis of primary anilines.[7][8]

Materials:

-

2,6-Dibromopyridine

-

Benzophenone Imine

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Xantphos or similar bulky electron-rich phosphine (B1218219) ligand

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene (B28343)

-

Hydrochloric Acid

-

Sodium Hydroxide

Procedure:

Step 1: Diamination

-

To a dry Schlenk flask under an inert atmosphere, add Palladium(II) Acetate (0.02 mmol, 2 mol%), Xantphos (0.03 mmol, 3 mol%), and Sodium tert-butoxide (2.5 mmol).

-

Add anhydrous toluene (10 mL) and stir for 10 minutes.

-

Add 2,6-dibromopyridine (1.0 mmol) and benzophenone imine (2.2 mmol).

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product is the bis-imine adduct.

Step 2: Deprotection

-

Dissolve the crude bis-imine adduct in tetrahydrofuran (B95107) (10 mL).

-

Add 2M aqueous hydrochloric acid (10 mL) and stir vigorously at room temperature for 4-6 hours.

-

Neutralize the reaction mixture with aqueous sodium hydroxide.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude this compound by column chromatography.

Quantitative Data for Buchwald-Hartwig Diamination

| Parameter | Value | Reference |

| Catalyst | Pd(OAc)₂ | [7][8] |

| Ligand | Xantphos / X-Phos | [7][9] |

| Base | NaOtBu or KOt-Bu | [7] |

| Solvent | Toluene or Dioxane | [9] |

| Temperature | 100-110 °C | [9] |

| Time | 12-24 h | [1] |

| Ammonia Source | Benzophenone Imine | [6][7] |

| Yield | Good to Excellent (over 2 steps) | [7] |

Direct Nucleophilic Aromatic Substitution (SNAr)

The direct displacement of bromide ions from 2,6-dibromopyridine with ammonia is a classical approach to this compound. This reaction typically requires high temperatures and pressures to overcome the activation energy for nucleophilic aromatic substitution. The use of a copper catalyst can facilitate this transformation under slightly milder conditions.

Experimental Protocol: High-Pressure/Temperature Amination

This protocol is based on established procedures for the amination of dihalopyridines in an autoclave.[10]

Materials:

-

2,6-Dibromopyridine

-

Aqueous Ammonia (28-30%)

-

Copper(I) Iodide (CuI) or Copper(II) Sulfate (CuSO₄)

-

Ammonium Acetate (optional, as a buffer)

-

Autoclave reactor

Procedure:

-

Charge a high-pressure autoclave with 2,6-dibromopyridine (1.0 mol), Copper(I) Iodide (0.05 mol), and concentrated aqueous ammonia (10 mol).

-

Seal the autoclave and purge with an inert gas (e.g., nitrogen).

-

Heat the mixture to 150-180 °C with stirring. The internal pressure will increase significantly.

-

Maintain the reaction at this temperature for 8-12 hours.

-

Cool the autoclave to room temperature and carefully vent the excess pressure.

-

Transfer the reaction mixture and filter to remove the catalyst.

-

Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or chloroform).

-

Dry the combined organic extracts, concentrate, and purify the product by recrystallization or column chromatography.

Quantitative Data for High-Pressure/Temperature Amination

| Parameter | Value | Reference |

| Catalyst | CuI or CuSO₄ | [10] |

| Reagent | Aqueous Ammonia | [10] |

| Solvent | Water (from aqueous ammonia) | [10] |

| Temperature | 150-180 °C | [10] |

| Pressure | High (autogenic) | [10] |

| Time | 8-12 h | [10] |

| Yield | Moderate to Good | [10] |

Visualizations

Reaction Mechanisms

References

- 1. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Synthesis of Primary Amines - Wordpress [reagents.acsgcipr.org]

- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 8. real.mtak.hu [real.mtak.hu]

- 9. research.rug.nl [research.rug.nl]

- 10. KR20100051689A - Process for the synthesis of diaminopyridine and related compounds - Google Patents [patents.google.com]

Spectroscopic Profile of 2,6-Diaminopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Diaminopyridine, a crucial building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a foundational dataset for its identification, characterization, and application in further research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The spectra are typically acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

¹H NMR Data

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits three distinct signals corresponding to the aromatic protons and the amine protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.22 | t | 7.8 | H-4 |

| 5.90 | d | 7.8 | H-3, H-5 |

| 5.54 | s (br) | - | -NH₂ (2 protons) |

¹³C NMR Data

The ¹³C NMR spectrum in DMSO-d₆ provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 159.2 | C-2, C-6 |

| 138.5 | C-4 |

| 98.9 | C-3, C-5 |

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in deuterated dimethyl sulfoxide (DMSO-d₆, approximately 0.75 mL). The sample is thoroughly mixed to ensure homogeneity.

Instrumentation: A standard NMR spectrometer, for instance, a Bruker Avance operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR, is utilized.

Data Acquisition:

-

¹H NMR: The spectrum is acquired at room temperature. The residual solvent peak of DMSO-d₅ at δ 2.50 ppm is used as an internal reference. Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. The central peak of the DMSO-d₆ multiplet at δ 39.52 ppm serves as the internal reference.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in this compound. The spectrum is commonly obtained using a potassium bromide (KBr) pellet.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong | N-H stretching (asymmetric and symmetric) of the primary amine groups |

| 3150 - 3000 | Medium | Aromatic C-H stretching |

| 1640 - 1580 | Strong | N-H bending (scissoring) and C=C/C=N ring stretching |

| 1480 - 1440 | Medium | Aromatic C=C ring stretching |

| 1300 - 1200 | Medium | C-N stretching |

| 850 - 750 | Strong | C-H out-of-plane bending |

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

Sample Preparation: A small amount of this compound (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The fine powder is then transferred to a pellet press die.

Pellet Formation: The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied for several minutes to form a transparent or translucent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The spectrum is typically recorded in ethanol (B145695).

| λmax (nm) | Molar Absorptivity (ε) L·mol⁻¹·cm⁻¹ | Solvent |

| 308 | Data not available | Ethanol |

| 244 | Data not available | Ethanol |

| 203 | Data not available | Ethanol |

Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of spectroscopic grade ethanol. This stock solution is then serially diluted to prepare working solutions of appropriate concentrations for analysis.

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.

Data Acquisition: A quartz cuvette with a 1 cm path length is filled with the sample solution. A matching cuvette filled with ethanol is used as the reference. The absorbance spectrum is recorded over a wavelength range of approximately 200-400 nm.

Spectroscopic Characterization Workflow

The logical workflow for the comprehensive spectroscopic analysis of a this compound sample is outlined below. This process ensures a systematic approach to confirming the identity and purity of the compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Solubility Profile of 2,6-Diaminopyridine: A Technical Guide for Researchers

Introduction: 2,6-Diaminopyridine is a pivotal intermediate in the synthesis of pharmaceuticals, dyes, and polymers. Its utility in these applications is profoundly influenced by its solubility in various organic solvents, which is a critical parameter for reaction kinetics, purification processes like crystallization, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, details the experimental methodologies for solubility determination, and presents a logical workflow for such assessments.

Quantitative Solubility Data

The solubility of this compound exhibits significant variability depending on the solvent's polarity and the system's temperature. Generally, it is soluble in polar organic solvents and shows a positive correlation between solubility and increasing temperature.[1][2]

Solubility in Alcohols and Aromatic Hydrocarbons

Quantitative data, determined through the isothermal saturation method followed by High-Performance Liquid Chromatography (HPLC) analysis, is available for several common solvents.[2] The mole fraction solubility of this compound in methanol, ethanol, 2-propanol, toluene, o-xylene, and ethylbenzene (B125841) at various temperatures is presented below.

Table 1: Mole Fraction Solubility (x) of this compound in Select Organic Solvents at Various Temperatures (K)[2]

| Temperature (K) | Methanol | Ethanol | 2-Propanol | Toluene | o-Xylene | Ethylbenzene |

| 278.15 | 0.0883 | 0.0516 | 0.0215 | 0.0031 | 0.0024 | 0.0028 |

| 283.15 | 0.1031 | 0.0612 | 0.0260 | 0.0040 | 0.0032 | 0.0037 |

| 288.15 | 0.1202 | 0.0725 | 0.0313 | 0.0051 | 0.0042 | 0.0049 |

| 293.15 | 0.1398 | 0.0858 | 0.0376 | 0.0065 | 0.0054 | 0.0063 |

| 298.15 | 0.1625 | 0.1013 | 0.0450 | 0.0083 | 0.0070 | 0.0081 |

| 303.15 | 0.1888 | 0.1195 | 0.0538 | 0.0105 | 0.0090 | 0.0104 |

| 308.15 | 0.2191 | 0.1408 | 0.0642 | 0.0133 | 0.0115 | 0.0133 |

| 313.15 | 0.2541 | 0.1658 | 0.0765 | 0.0168 | 0.0146 | 0.0169 |

| 318.15 | 0.2946 | 0.1951 | 0.0910 | 0.0211 | 0.0186 | 0.0215 |

| 323.15 | - | - | - | 0.0265 | 0.0235 | 0.0272 |

| 328.15 | - | - | - | 0.0331 | 0.0297 | 0.0343 |

| 333.15 | - | - | - | 0.0413 | 0.0374 | 0.0431 |

Qualitative and Single-Point Solubility Data

In addition to the temperature-dependent data, this compound is known to be soluble in other common laboratory solvents.

Table 2: Qualitative and Single-Point Solubility of this compound

| Solvent | Solubility | Temperature (°C) |

| Water | 180 g/L[3][4] | 20 |

| Acetone | Soluble[3] | Not Specified |

| Ethyl Acetate | Soluble[3] | Not Specified |

| Isopropanol | Soluble[3] | Not Specified |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The data presented above was primarily obtained using the isothermal saturation method.[2]

Isothermal Saturation Method

This gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent at a specific temperature.

Materials and Apparatus:

-

This compound (recrystallized, purity >99.8%)[2]

-

Selected solvents (chromatographically pure grade, water content <0.02%)[2]

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath with temperature control (±0.05 K)[2]

-

Analytical balance (±0.0001 g)

-

High-Performance Liquid Chromatography (HPLC) system for concentration analysis

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a known mass of the chosen solvent in the jacketed glass vessel. This ensures that a solid phase remains at equilibrium.

-

Equilibration: The mixture is continuously stirred at a constant temperature, maintained by the thermostatic water bath. The system is allowed to equilibrate for a sufficient time (e.g., 24 hours) to ensure saturation is reached. The presence of undissolved solid material confirms saturation.[2]

-

Sampling: After equilibration, stirring is stopped to allow the undissolved solid to settle. A sample of the supernatant (the clear, saturated solution) is withdrawn using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

-

Filtration: The withdrawn sample is immediately filtered through a syringe filter to remove any undissolved solid particles.

-

Analysis: A known mass of the filtered, saturated solution is taken and diluted with the appropriate mobile phase. The concentration of this compound in the diluted sample is then precisely determined using a calibrated HPLC method.[2]

-

Calculation: The mole fraction solubility is calculated from the measured concentration and the known masses of the solute and solvent. The experiment is repeated at different temperatures to generate a solubility curve.

Visualization of Experimental Workflow

The logical flow of the isothermal saturation method for solubility determination is outlined in the diagram below.

References

The Ascendance of a Versatile Scaffold: A Technical Guide to the Discovery and History of 2,6-Diaminopyridine Derivatives

An in-depth exploration for researchers, scientists, and drug development professionals into the synthesis, evolution, and therapeutic applications of 2,6-diaminopyridine (B39239) and its derivatives, from their early discovery to their contemporary role in medicine.

Introduction

The pyridine (B92270) ring, a fundamental heterocyclic scaffold, is a cornerstone of numerous biologically active compounds. Among its many derivatives, this compound has emerged as a privileged structure in medicinal chemistry and materials science. Its unique electronic properties and capacity for hydrogen bonding have made it a versatile building block for a diverse array of molecules with applications ranging from anticancer and antimicrobial agents to dyes and polymers. This technical guide provides a comprehensive overview of the discovery and historical development of this compound derivatives, detailing key synthetic methodologies, significant therapeutic applications, and the underlying mechanisms of action.

Discovery and Historical Synthesis of this compound

The journey of this compound is intrinsically linked to the pioneering work of the Russian chemist Aleksei Chichibabin. In 1914, Chichibabin and his collaborator O. A. Zeide reported a groundbreaking method for the direct amination of pyridine using sodium amide, a reaction that now bears his name.[1][2] While their initial publication focused on the synthesis of 2-aminopyridine, further investigations by Chichibabin and others extended this methodology. In a paraffin (B1166041) solvent at elevated temperatures (150–180 °C), a second amino group could be introduced onto the pyridine ring, yielding this compound.[3]

Historically, another significant route to this compound involved the ammonolysis of 2,6-dihalopyridines. Early work by chemists such as Steinhauser in 1916 demonstrated that reacting 2,6-dibromopyridine (B144722) with liquefied ammonia (B1221849) under high temperature and pressure could produce this compound.[4]

Over the decades, these foundational methods have been refined and new synthetic strategies have been developed to improve yield, safety, and substrate scope. These include copper-catalyzed amination reactions and processes starting from non-pyridine precursors like 3-hydroxy pentane (B18724) 1,5-dinitrile.[5]

Therapeutic Applications of this compound Derivatives

The this compound core has proven to be a fertile ground for the discovery of novel therapeutic agents. Its derivatives have been investigated for a wide range of pharmacological activities, with notable successes in oncology and infectious diseases.

Anticancer Agents: Cyclin-Dependent Kinase (CDK) Inhibitors

Uncontrolled cell proliferation is a hallmark of cancer, and cyclin-dependent kinases (CDKs) are key regulators of the cell cycle.[6] The this compound scaffold has been successfully employed in the design of potent CDK inhibitors.

A notable class of these inhibitors is the 3-acyl-2,6-diaminopyridines. These compounds have demonstrated significant inhibitory activity against CDK1 and CDK2, leading to cell cycle arrest and inhibition of tumor cell proliferation.[7]

Table 1: In Vitro Activity of Representative this compound-Based CDK Inhibitors

| Compound | Target | IC50 (nM) | Cell Line | GI50 (µM) |

| 2r | CDK1 | 80 | HeLa | 1.2 |

| CDK2 | 50 | HCT116 | 0.9 | |

| A375 | 1.5 | |||

| 11 | CDK1 | 70 | HeLa | 1.0 |

| CDK2 | 40 | HCT116 | 0.8 | |

| A375 | 1.1 |

Data compiled from published studies.[7]

CDK1 and CDK2 are crucial for the G2/M and G1/S transitions in the cell cycle, respectively. Inhibition of these kinases by this compound derivatives leads to cell cycle arrest at these checkpoints, preventing cancer cells from progressing through mitosis and DNA replication. This ultimately triggers apoptosis, or programmed cell death.[8][9] The downstream effects of CDK1/2 inhibition include the prevention of phosphorylation of key substrates like the retinoblastoma protein (pRb) and histone H1.

Antimicrobial Agents

The rise of antimicrobial resistance has spurred the search for new classes of antibiotics. This compound derivatives have shown promise as potent antibacterial agents, particularly when complexed with metal ions or incorporated into Schiff base structures.

Metal complexes of this compound have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[10] Additionally, Schiff bases derived from this compound and isatin (B1672199) have exhibited notable antibacterial and antifungal properties.[11]

Table 2: In Vitro Antimicrobial Activity of this compound Derivatives

| Derivative Class | Compound Example | Test Organism | MIC (µg/mL) |

| Metal Complex | Fe(II)-2,6-diaminopyridine | Pseudomonas aeruginosa | 125 |

| Cu(II)-2,6-diaminopyridine | Escherichia coli | 125 | |

| Schiff Base | Isatin Derivative MS2 | Staphylococcus aureus | 6.25 |

| Isatin Derivative MS4 | Bacillus subtilis | 6.25 |

Data compiled from published studies.[10][11]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound derivative and for key biological assays.

Synthesis of a 3-Acyl-2,6-diaminopyridine CDK Inhibitor

This protocol is adapted from published procedures for the synthesis of 3-acyl-2,6-diaminopyridine derivatives.

Materials:

-

This compound

-

Appropriate acid chloride

-

Anhydrous dichloromethane (B109758) (DCM)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Slowly add the acid chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product by NMR and mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[12]

Materials:

-

Test compound (this compound derivative)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Sterile 96-well microtiter plates

-

0.5 McFarland standard

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum adjusted to the turbidity of a 0.5 McFarland standard and further dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well (except for a sterility control) with the bacterial suspension.

-

Include a growth control well (bacteria without the compound).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cyclin-Dependent Kinase (CDK) Inhibition Assay

CDK activity can be measured using various in vitro kinase assay kits, which typically involve the phosphorylation of a substrate and detection of the product.[13][14]

Materials:

-

Recombinant CDK1/Cyclin B or CDK2/Cyclin A enzyme

-

Kinase assay buffer

-

ATP

-

CDK substrate (e.g., histone H1 or a specific peptide)

-

Test compound (this compound derivative)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

96-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the kinase assay buffer.

-

In a 96-well plate, add the CDK enzyme, substrate, and test compound to the appropriate wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Drug Discovery and Development Workflow

The discovery of novel this compound-based drugs follows a structured workflow common in the pharmaceutical industry.

Conclusion

From its historical synthesis via the Chichibabin reaction to its current role as a versatile scaffold in modern drug discovery, this compound has had a profound impact on chemical and biomedical sciences. Its derivatives continue to be a rich source of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The ability to readily modify the this compound core allows for the fine-tuning of pharmacological properties, making it an attractive starting point for the development of next-generation therapies. As our understanding of disease mechanisms deepens, the potential for discovering new and innovative applications for this remarkable class of compounds remains vast.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Antibacterial Activity of 2,6 –Diaminopyridine Metal Complexes and Corresponding Metal Salts against some Pathogenic Bacteria | Auctores [auctoresonline.org]

- 5. researchgate.net [researchgate.net]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. scilit.com [scilit.com]

- 8. Comparison of the antibacterial activity of Metal Complexes Derived from 2,6 -Diaminopyridine with the corresponding metal salts | Auctores [auctoresonline.org]

- 9. Antibacterial study of this compound ligand and its metal complexes [wisdomlib.org]

- 10. m.youtube.com [m.youtube.com]

- 11. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner. — Department of Oncology [oncology.ox.ac.uk]

- 12. CDK2 inhibition may have potential for treating lung and other cancers | Frederick National Laboratory [frederick.cancer.gov]

- 13. promega.com [promega.com]

- 14. aacrjournals.org [aacrjournals.org]

Thermal Stability and Decomposition of 2,6-Diaminopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diaminopyridine (2,6-DAP) is a crucial building block in medicinal chemistry and materials science, frequently utilized in the synthesis of pharmaceuticals and functional polymers. A thorough understanding of its thermal stability and decomposition profile is paramount for ensuring safety, optimizing reaction conditions, and predicting the shelf-life of related products. This technical guide provides a comprehensive overview of the thermal properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and outlining potential decomposition pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₇N₃ | [1] |

| Molecular Weight | 109.13 g/mol | [1] |

| Melting Point | 117-122 °C | [2] |

| 120.64 °C (Dimer) | [3] | |

| 74.26 °C (Monomer) | [4] | |

| 120.8 °C | [5] | |

| Boiling Point | 285 °C | [2][6] |

| Flash Point | 155 °C | [1][2] |

| Appearance | Off-white to beige or brown crystalline solid | [2] |

| Solubility | Soluble in water (9.9 g/100ml @ 20°C), acetone, ethanol, methanol, isopropanol, ethyl acetate. | [2] |

Thermal Stability and Decomposition Analysis

The thermal stability of this compound has been investigated primarily through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These analyses provide critical information on the temperature at which the compound begins to degrade, the stages of decomposition, and the associated thermal events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere. For this compound, TGA reveals the onset of decomposition and the extent of mass loss at various temperatures.

One study found that the decomposition of this compound begins at approximately 184°C and concludes around 235°C, resulting in a mass loss of 47.97%[3]. The maximum decomposition temperature (Tmax), which corresponds to the peak of the derivative thermogravimetric (DTG) curve, was determined to be 186.84°C[3].

Table 2: Summary of TGA Data for this compound

| Parameter | Value | Reference |

| Decomposition Onset | ~184 °C | [3] |

| Decomposition End | ~235 °C | [3] |

| Maximum Decomposition Temperature (Tmax) | 186.84 °C | [3] |

| Mass Loss | 47.97% | [3] |

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material. For this compound, DSC analysis identifies the melting point and any exothermic or endothermic events related to decomposition.

Research has shown that this compound can exist in monomeric and dimeric forms, each with a distinct melting point. The monomeric form melts at around 74.26°C, while the more stable dimeric form melts at approximately 122.34°C[4]. Another study reported an endothermic peak at 120.64°C corresponding to the melting point, followed by a second endothermic peak at 199.35°C attributed to thermal degradation[3]. A separate analysis from a patent document showed a melting point of 120.8°C[5].

Table 3: Summary of DSC Data for this compound

| Parameter | Value | Reference |

| Melting Point (Monomer) | 74.26 °C | [4] |

| Melting Point (Dimer) | 122.34 °C | [4] |

| Melting Point | 120.64 °C | [3] |

| Thermal Degradation Peak | 199.35 °C | [3] |

| Latent Heat of Fusion | 109.5 J/g | [3] |

Decomposition Products and Pathway

Under thermal stress, this compound is known to be stable under normal temperatures and pressures[2][7]. However, at elevated temperatures, it undergoes decomposition. The hazardous decomposition products identified in safety data sheets include:

While the end products of complete combustion are known, the specific intermediate steps and the detailed decomposition mechanism of this compound are not extensively documented in the scientific literature. A plausible, though generalized, decomposition pathway can be inferred. The initial stages likely involve the cleavage of the C-NH2 bonds and the subsequent breakdown of the pyridine (B92270) ring. The presence of amino groups may influence the ring-opening mechanism compared to unsubstituted pyridine.

References

- 1. CN101029021A - Production of 2,6-diamino-pyridine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. A mechanism for two-step thermal decomposition of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

- 6. Initial Mechanisms for the Unimolecular Thermal Decomposition of 2,6-Diamino-3,5-dinitropyrazine-1-oxide [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,6-Diaminopyridine (CAS Number 141-86-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diaminopyridine (B39239) (CAS: 141-86-6) is a versatile heterocyclic aromatic amine that serves as a crucial building block in a multitude of chemical syntheses. Its unique structure, featuring a pyridine (B92270) ring with two amino groups at the C2 and C6 positions, imparts it with valuable properties for applications in medicinal chemistry, materials science, and as an intermediate in the production of dyes and polymers. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, detailed experimental protocols for its synthesis and key reactions, and a summary of its known biological activities.

Physicochemical Properties

This compound is typically a white to beige or brown crystalline solid.[1] Its core physicochemical properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.

| Property | Value | References |

| Molecular Formula | C₅H₇N₃ | [2] |

| Molecular Weight | 109.13 g/mol | [2] |

| Appearance | White to beige or brown crystalline solid/powder | [1] |

| Melting Point | 117-122 °C | [3] |

| Boiling Point | 285 °C | [1] |

| Solubility in Water | 9.9 g/100 mL (20 °C) | [3] |

| Solubility in Organic Solvents | Soluble in acetone, ethanol, and methanol | |

| pKa | 6.13 ± 0.24 (Predicted) | [3] |

| LogP | 0.550 (Estimated) | [3] |

Spectroscopic Data

The following sections detail the characteristic spectroscopic signature of this compound, which is essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound in DMSO-d₆ provide key structural information.

¹H NMR (300 MHz, DMSO-d₆) [3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.22 | t | 1H | H-4 |

| 5.90 | d | 2H | H-3, H-5 |

| 5.47 | s | 4H | -NH₂ |

¹³C NMR (75 MHz, DMSO-d₆) [2]

| Chemical Shift (δ) ppm | Assignment |

| 159.2 | C-2, C-6 |

| 137.5 | C-4 |

| 102.8 | C-3, C-5 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3450 - 3150 | N-H Stretching | Primary Amine (-NH₂) |

| 1640 - 1560 | N-H Bending | Primary Amine (-NH₂) |

| 1590 - 1475 | C=C and C=N Stretching | Aromatic Ring |

| 1300 - 1200 | C-N Stretching | Aryl Amine |

| 850 - 750 | C-H Bending (out-of-plane) | Aromatic Ring |

Mass Spectrometry (MS)

In electron ionization mass spectrometry, this compound typically shows a prominent molecular ion peak (M⁺) at m/z = 109, corresponding to its molecular weight.[4] Common fragmentation patterns involve the loss of HCN (m/z = 82) or NH₂ radicals.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and common applications of this compound.

Synthesis of this compound

4.1.1. Via the Chichibabin Reaction

This classic method involves the amination of pyridine using sodium amide.[1]

References

Theoretical Exploration of 2,6-Diaminopyridine Tautomerism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to study the tautomeric forms of 2,6-diaminopyridine (B39239). Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a critical consideration in drug design and development, as different tautomers can exhibit distinct biological activities, solubilities, and metabolic stabilities. Understanding the relative stabilities and interconversion pathways of this compound tautomers is therefore essential for predicting its behavior in biological systems.

This document outlines the computational methodologies employed in such studies, presents illustrative quantitative data on the relative stabilities of the key tautomers, and visualizes the tautomeric relationships and computational workflows. While a dedicated, comprehensive theoretical study on this compound tautomers is not extensively available in public literature, this guide synthesizes information from computational studies on closely related aminopyridines and diaminopurines to provide a robust framework for understanding and investigating this molecule.

Tautomeric Landscape of this compound

This compound can exist in several tautomeric forms, primarily involving the migration of a proton from an exocyclic amino group to the ring nitrogen atom or the other amino group. The principal tautomers include the canonical diamino form and various imino forms. The equilibrium between these forms is influenced by factors such as the intrinsic stability of the tautomers, solvent effects, and temperature.

The primary tautomeric forms considered in theoretical studies are:

-

This compound (Canonical): The most commonly depicted form with two exocyclic amino groups.

-

6-Amino-2-(imino)pyridin-1(2H)-yl: An imino tautomer where one amino group has transferred a proton to the ring nitrogen.

-

2-Amino-6-(imino)pyridin-1(6H)-yl: The other possible imino tautomer with proton transfer to the ring nitrogen.

-

Imino-imino tautomers: Less common forms where both amino groups exist as imines.

Quantitative Analysis of Tautomer Stabilities

The relative energies of the different tautomers of this compound can be predicted using quantum chemical calculations. This data is crucial for determining the predominant tautomeric form under various conditions. The following table summarizes hypothetical relative energies based on computational studies of similar aminopyridine derivatives, such as 2-amino-4-methylpyridine.[1]

| Tautomer | Structure | Relative Energy (kcal/mol) - Gas Phase |

| T1 (Canonical) | This compound | 0.00 |

| T2 | 6-Amino-2-(imino)pyridin-1(2H)-yl | 10-15 |

| T3 | 2-Amino-6-(imino)pyridin-1(6H)-yl | 10-15 |

Note: The relative energy values are illustrative and based on trends observed for similar molecules. Actual values for this compound would require specific computational studies.

Detailed Computational Protocols

The theoretical investigation of this compound tautomers involves a series of computational steps to determine the geometries, energies, and properties of each tautomer.

3.1. Geometry Optimization and Frequency Calculations

The three-dimensional structure of each tautomer is optimized to find its lowest energy conformation. This is typically performed using Density Functional Theory (DFT) or ab initio methods like Møller-Plesset perturbation theory (MP2).

-

Methodology:

-

DFT: The B3LYP functional is commonly employed for its balance of accuracy and computational cost.[1]

-

Ab Initio: The MP2 method provides a higher level of theory that includes electron correlation effects.[1]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is often used to provide a good description of the electronic structure.[1]

-

-

Protocol:

-

The initial structure of each tautomer is built using molecular modeling software.

-

Geometry optimization is performed in the gas phase to locate the stationary points on the potential energy surface.

-

Frequency calculations are then carried out at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

3.2. Calculation of Relative Energies

The relative energies of the tautomers are calculated from the differences in their total electronic energies, often corrected for ZPVE.

-

Protocol:

-

The total electronic energy of each optimized tautomer is obtained from the output of the geometry optimization calculation.

-

The ZPVE correction is added to the total electronic energy.

-

The relative energy of each tautomer is calculated with respect to the most stable tautomer.

-

3.3. Solvation Effects

The influence of a solvent on the tautomeric equilibrium can be modeled using implicit or explicit solvent models.

-

Methodology:

-

Implicit Solvation: The Polarizable Continuum Model (PCM) is a widely used method where the solvent is treated as a continuous dielectric medium.

-

Explicit Solvation: This approach involves including a number of explicit solvent molecules around the solute, providing a more detailed picture of solute-solvent interactions.

-

-

Protocol:

-

The optimized gas-phase geometry of each tautomer is used as the starting point.

-

A new geometry optimization is performed with the inclusion of the chosen solvation model.

-

The relative energies in solution are then calculated in the same manner as for the gas phase.

-

Visualization of Tautomeric Relationships and Computational Workflow

4.1. Tautomeric Equilibrium of this compound

The following diagram illustrates the equilibrium between the canonical diamino form and the two primary imino tautomers.

Caption: Tautomeric equilibrium of this compound.

4.2. Computational Workflow for Tautomer Analysis

This diagram outlines the typical workflow for the theoretical study of tautomers.

Caption: Computational workflow for tautomer analysis.

Concluding Remarks for Drug Development Professionals

The theoretical study of this compound tautomers provides invaluable insights for drug discovery and development. By understanding the relative populations of different tautomers, researchers can:

-

Predict Biological Activity: Different tautomers can have varying affinities for biological targets.

-

Optimize Physicochemical Properties: Tautomerism influences properties like solubility, lipophilicity, and membrane permeability.

-

Anticipate Metabolic Fate: The predominant tautomer may be metabolized differently.

While this guide provides a foundational understanding based on related molecules, a dedicated computational study on this compound is recommended for any drug development program involving this scaffold. The methodologies and workflows outlined here provide a clear roadmap for such an investigation.

References

The Amino Groups of 2,6-Diaminopyridine: A Technical Guide to Fundamental Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diaminopyridine (B39239) (DAP) is a pivotal building block in organic synthesis, prized for its unique electronic and structural properties. As a pyridine (B92270) derivative bearing two primary amino groups at positions flanking the ring nitrogen, its reactivity is a nuanced interplay of the electron-withdrawing nature of the pyridine ring and the electron-donating character of the amino substituents. This guide provides an in-depth exploration of the fundamental reactivity of these amino groups, offering a technical resource for professionals in research and drug development. The molecule's structure combines the features of an N-heterocycle and a primary aromatic amine, making it a versatile ligand in coordination chemistry and a precursor for a wide array of functionalized molecules.[1][2]

Electronic Properties, Basicity, and Spectroscopic Data

The reactivity of the amino groups in this compound is intrinsically linked to the electronic landscape of the molecule. The pyridine nitrogen acts as an electron sink, reducing the overall electron density of the aromatic ring. Conversely, the amino groups, through resonance, donate electron density to the ring, particularly at the ortho and para positions. This push-pull electronic effect governs the molecule's basicity and nucleophilicity.

Basicity and pKa

The primary site of protonation in this compound is the pyridine ring nitrogen, a consequence of the lone pair on this nitrogen being more available than the lone pairs on the exocyclic amino groups, which are partially delocalized into the aromatic system. The predicted pKa for the conjugate acid of this compound is approximately 6.13.[3][4]

Spectroscopic Data

The structural features of this compound give rise to characteristic spectroscopic signatures.

dot

Caption: Spectroscopic characterization workflow for this compound.

| Parameter | Value | Reference(s) |

| Predicted pKa | 6.13 | [3][4] |

| ¹H NMR (DMSO-d₆, δ ppm) | ~7.17 (t, 1H, H4), ~5.75 (d, 2H, H3/H5), ~5.57 (s, 4H, NH₂) | [5][6][7] |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~158.9 (C2/C6), ~138.2 (C4), ~93.8 (C3/C5) | [7] |

| FTIR (KBr, cm⁻¹) | ~3430-3150 (N-H stretching), ~1640 (N-H bending), ~1580 (Aromatic C=C/C=N stretching) | [8][9] |

Reactivity of the Amino Groups

The two primary amino groups are the main sites of nucleophilic reactivity in this compound. Their reactivity can be modulated to achieve mono- or di-functionalization, depending on the reaction conditions and the nature of the electrophile.

Acylation Reactions

Acylation of the amino groups in this compound is a common transformation, yielding amide derivatives. The reaction can be controlled to favor either mono- or di-acylation. Strong bases and excess acylating agents typically lead to the di-acylated product.[10]

dot

Caption: Reaction pathways for mono- and di-acylation of this compound.

Experimental Protocol: Di-benzoylation of this compound [3]

-

Preparation: In a suitable flask, dissolve this compound and triethylamine (B128534) in dry tetrahydrofuran (B95107) (THF). Cool the solution to 0 °C under magnetic stirring.

-

Addition of Acylating Agent: Slowly add a solution of benzoyl chloride (or a substituted derivative) in dry THF dropwise to the cooled mixture over a period of 60 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Work-up: The specific work-up procedure would involve quenching the reaction, removing the triethylamine hydrochloride salt (e.g., by filtration), and extracting the product.

-

Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired N,N'-dibenzoyl-2,6-diaminopyridine derivative.

| Reaction | Reagents | Conditions | Product | Yield | Reference(s) |

| Di-benzoylation | Benzoyl chloride, Et₃N | Dry THF, 0°C to RT, overnight | 2,6-Bis(benzoylamino)pyridine | Not specified | [3] |

| Mono-acylation | Acetic anhydride (B1165640) | Pyridine, RT | N-(6-aminopyridin-2-yl)acetamide | Not specified | [11][12] |

Alkylation Reactions

Alkylation of the amino groups leads to the formation of secondary and tertiary amines. Achieving selective mono-alkylation can be challenging due to the potential for over-alkylation, which often results in a mixture of products.[13] However, specific methodologies have been developed to favor the formation of secondary amines.

Experimental Protocol: N-Methylation of this compound [13]

-

Setup: The reaction should be carried out under a dry, inert atmosphere (e.g., argon) to exclude moisture, as sodium azide (B81097) is highly moisture-sensitive.

-

Reaction Mixture: Combine this compound, sodium azide (NaN₃), and triethyl orthoformate (HC(OC₂H₅)₃) in a suitable reaction vessel.

-

Reaction: The specific temperature and reaction time would be optimized, but the process is reported to be rapid.

-

Work-up and Purification: After completion, the reaction mixture is worked up to isolate the N-methylated product. Purification is typically achieved through standard techniques like chromatography. This method is noted for its selectivity, yielding the secondary amine with minimal over-alkylation.[13]

| Reaction | Reagents | Conditions | Product | Yield | Reference(s) |

| N-Methylation | NaN₃, HC(OC₂H₅)₃ | Dry, inert atmosphere | N-methyl-pyridine-2,6-diamine | Good | [13] |

| Synthesis of Dialkylaminopyridines | 2,6-Dibromopyridine, Alkylamine | Pressure tube, high temp. | 2,6-Dialkylaminopyridine | 37.7% (for methyl) | [14] |

Diazotization and Subsequent Reactions

The primary amino groups of this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a bis-diazonium salt.[15] These diazonium salts are often unstable but serve as valuable intermediates for introducing a variety of substituents onto the pyridine ring via reactions like the Sandmeyer reaction.[5][16][17][18]

dot

Caption: Conversion of this compound to 2,6-dihalopyridines.

Experimental Protocol: General Sandmeyer Reaction (Conceptual)

-

Diazotization: Dissolve this compound in a cold (0-5 °C) aqueous solution of a strong mineral acid (e.g., HCl, H₂SO₄). Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) while maintaining the low temperature and stirring vigorously. The reaction progress can be monitored for the consumption of the amine.[15]

-

Sandmeyer Reaction: In a separate vessel, prepare a solution or suspension of the copper(I) salt (e.g., CuCl, CuBr) in the corresponding concentrated acid. Slowly and carefully add the cold diazonium salt solution to the copper(I) salt mixture. Nitrogen gas evolution is typically observed.

-

Work-up: After the addition is complete and gas evolution has ceased, the reaction mixture may be warmed to room temperature or gently heated to ensure complete decomposition of the diazonium salt. The product is then isolated by extraction into an organic solvent.

-

Purification: The crude product is washed, dried, and purified by distillation or chromatography to yield the 2,6-disubstituted pyridine.

A specific example includes the diazotization of this compound in anhydrous hydrogen fluoride (B91410) to produce 2,6-difluoropyridine.[4]

| Reaction | Reagents | Conditions | Product | Yield | Reference(s) |

| Diazotization-Fluorination | Anhydrous HF, NaNO₂ | Low temperature | 2,6-Difluoropyridine | High | [4] |

| Diazotization-Chlorination | NaNO₂, HCl, CuCl | 0-5 °C | 2,6-Dichloropyridine (B45657) | Not specified | [5][19][20] |

Conclusion

The amino groups of this compound are versatile functional handles that exhibit predictable yet controllable reactivity. Their nucleophilic character allows for a range of transformations including acylation and alkylation, with selectivity between mono- and di-substitution achievable through careful control of reaction conditions. Furthermore, these primary aromatic amines can be converted into diazonium salts, opening pathways to a host of other functional groups via established procedures like the Sandmeyer reaction. A thorough understanding of these fundamental reactivities is essential for leveraging this compound as a strategic intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. This compound(141-86-6) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound(141-86-6) IR Spectrum [m.chemicalbook.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.pnu.ac.ir [journals.pnu.ac.ir]

- 14. "Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines," by Stephanie E. Carter [digitalcommons.georgiasouthern.edu]

- 15. Diazotisation [organic-chemistry.org]

- 16. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sandmeyer Reaction [organic-chemistry.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]

- 20. US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for N-Methylation of 2,6-Diaminopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-methylation of 2,6-diaminopyridine (B39239), a key transformation in the synthesis of various pharmaceutical intermediates and biologically active compounds. A primary, one-pot method utilizing sodium azide (B81097) and triethyl orthoformate is described in detail, offering good yields and selectivity for the mono-N-methylated product. Alternative methodologies are also discussed and compared. The protocol includes comprehensive experimental procedures, data presentation in tabular format for clarity, and visual diagrams to illustrate the workflow and chemical reaction.

Introduction

This compound is a versatile chemical intermediate used in the manufacturing of pharmaceuticals, such as the analgesic phenazopyridine (B135373) hydrochloride, and as a coupler in hair dye formulations.[1] The N-methylation of this compound is a critical step in the synthesis of more complex molecules, as the introduction of a methyl group can significantly alter the compound's physicochemical properties, including its basicity, solubility, and biological activity. Traditional N-alkylation methods for primary amines often suffer from a lack of selectivity, leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, which complicates purification and reduces the yield of the desired secondary amine.[1] This application note details a selective one-pot synthesis for the N-methylation of this compound and provides an overview of other potential methods.

Comparative Data of N-Methylation Protocols

The following table summarizes various approaches for the N-methylation of this compound, highlighting the reagents, general conditions, and notable outcomes.

| Method | Methylating Agent(s) | Base/Catalyst | Solvent | Temperature | Reaction Time | Yield | Key Observations | Reference |

| One-Pot Azide Method | Sodium Azide, Triethyl Orthoformate | None specified | Not specified | Reflux | Short | Good | Selective for the secondary amine, avoiding over-alkylation. The reaction is reported to be a one-step procedure. | [1] |

| Base-Mediated | Not explicitly stated (likely CH₃I or (CH₃)₂SO₄) | KOtBu | Not specified | 70 °C | 48 hours | N/A | Suggests a strong base is effective for facilitating the methylation of this compound. | [2] |

| Eschweiler-Clarke | Formaldehyde, Formic Acid | None (Formic acid is the acid catalyst and reductant) | Aqueous | 80-100 °C | 18 hours | N/A | A classic method for amine methylation; potential for adaptation to this compound. | [3] |

| Dimethyl Carbonate (DMC) | Dimethyl Carbonate | K₂CO₃ | DMF | 150 °C (Microwave) | 5 hours | N/A | A greener methylation agent, often requiring elevated temperatures. | |

| Methyl Iodide | Methyl Iodide | Insoluble inorganic base (e.g., Li₂O) | DMF | Room Temperature | ~10 minutes | N/A | A rapid and common methylation method, though selectivity can be an issue without careful control. |

Experimental Protocol: One-Pot N-Methylation using Sodium Azide and Triethyl Orthoformate

This protocol is based on the reported one-pot synthesis for the selective N-methylation of this compound.

Materials:

-

This compound (C₅H₇N₃)

-

Sodium Azide (NaN₃)

-

Triethyl Orthoformate (HC(OC₂H₅)₃)

-

Anhydrous solvent (e.g., absolute ethanol (B145695) or dry DMF)

-

Argon or Nitrogen gas supply

-

Standard reflux apparatus (round-bottom flask, condenser)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Eluents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

-

Inert Atmosphere: Purge the flask with a dry, inert gas (argon or nitrogen) to exclude moisture, as sodium azide is moisture-sensitive.

-

Addition of Reagents: Under the inert atmosphere, add the anhydrous solvent, followed by sodium azide and triethyl orthoformate.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction time is reported to be short, so it is advisable to monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to isolate the N-methyl-2,6-diaminopyridine.

Characterization Data

The following table summarizes the reported spectroscopic data for the N-methylated product of this compound.

| Analysis | Chemical Shift (δ) / m/z |

| ¹H NMR (250 MHz, DMSO-d₆) | δ 1.89 (s, 6H, -CH₃), 4.5 (d, N-H), 5.32 (s, 3H, pyridine-H), 5.6 (d, 2H, pyridine-H), 7.0 (t, 1H, pyridine-H). Note: The original publication's assignment of signals appears to have inconsistencies; the provided data is as reported. A more likely assignment would involve distinct signals for the two amino protons and the methyl group protons, with aromatic protons in the expected regions. |

| ¹³C NMR (250 MHz, DMSO-d₆) | δ 21.99, 95.66, 138.79, 159.13, 172.83. Note: Specific carbon assignments were provided in the reference but are presented here as a list of observed chemical shifts. |

| Mass Spec. | Expected m/z for [M+H]⁺: 124.0875 |

Visualizations

Chemical Reaction Scheme

Caption: One-pot N-methylation of this compound.

Experimental Workflow